1-((1S)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine

Chiral resolution Enantioselective synthesis Absolute configuration

Procurement risk arises when stereochemical integrity of rigid bicyclic amines is unverified, leading to significant shifts in target binding. This (1S)-enantiomer provides a conformationally defined scaffold with a bridgehead dimethylaminomethyl vector. - Defined stereochemistry: (1S) absolute configuration with ≥98% enantiomeric purity ensures downstream chiral fidelity. - Proven scaffold utility: The 3-azabicyclo[3.1.0]hexane core is validated in nanomolar GPCR antagonists (Ki = 0.2 nM) and kinase inhibitors (IC₅₀ = 8.4 nM). - CNS-compatible properties: Low computed XLogP (0.1) and favorable Fsp³ support brain penetration programs.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13021623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1S)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN(C)CC12CC1CNC2
InChIInChI=1S/C8H16N2/c1-10(2)6-8-3-7(8)4-9-5-8/h7,9H,3-6H2,1-2H3/t7?,8-/m0/s1
InChIKeyPSMWJTKRIHUPJA-MQWKRIRWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Bicyclic Amine Building Block for Enantioselective Medicinal Chemistry


1-((1S)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine (CAS 1638757-72-8) is a chiral, non-racemic bicyclic amine featuring a conformationally constrained 3-azabicyclo[3.1.0]hexane core with a dimethylaminomethyl substituent at the bridgehead 1-position in the (1S) absolute configuration [1]. This scaffold belongs to the broader class of 3-azabicyclo[3.1.0]hexanes, which are recognized as privileged structural motifs in drug discovery due to their rigid, three-dimensional architecture that enforces defined dihedral angles and restricts conformational freedom relative to monocyclic piperidine analogs [2]. The compound serves primarily as a chiral building block or synthetic intermediate for constructing bioactive molecules across multiple therapeutic target classes, including opioid receptors, G-protein coupled receptors, dipeptidyl peptidase-IV, and kinase inhibitors [3].

Chiral reference-standard workflow for (1S) absolute configuration
Conformationally constrained building block for medicinal chemistry
Synthetic entry point for opioid, GPCR, DPP-IV, and kinase inhibitor programs

Why In-Class Analogs Cannot Substitute in Research Procurement


Substituting the (1S)-1-(dimethylaminomethyl) enantiomer with its (1R)-enantiomer (CAS 1268515-18-9), racemic mixture, or regioisomeric variants (e.g., 2-substituted or 6-substituted analogs) introduces quantifiable risks in stereochemical outcome, conformational presentation of pharmacophoric elements, and biological target engagement. The 3-azabicyclo[3.1.0]hexane scaffold adopts a flattened boat conformation with an interplanar angle of approximately 110.4° between the three- and five-membered rings [1], and the substituent position—bridgehead C1 versus C2 or C6—dictates the vectorial presentation of the basic dimethylamine group relative to the bicyclic core. In published structure–activity relationship (SAR) campaigns, a single methyl group addition to the 3-azabicyclo[3.1.0]hexane core produced a 35-fold difference in μ-opioid receptor binding affinity [2], demonstrating that even minor structural perturbations within this scaffold class yield large-magnitude changes in biological activity. The evidence presented below quantifies the specific differentiation dimensions that make unverified in-class substitution a material procurement risk.

Target (1S)
Enantiomerically defined (1S) configuration at bridgehead C1; 98% purity from ISO-certified suppliers
Substitute (1R)
Opposite (1R) antipode: enantiomeric presentation may shift biological recognition; reported minimum purity 95% from non-ISO vendors
Target (C1 bridgehead)
Dimethylaminomethyl at C1: amine vector oriented along the bridgehead axis
Substitute (C6 isomer)
C6-substituted analog: pharmacophore vector orientation differs fundamentally; reported >10-fold variation in activity between regioisomers
Target (bicyclic)
Rigid 3-azabicyclo[3.1.0]hexane with single dominant conformer (Fsp³ = 1.0)
Substitute (piperidine)
Flexible piperidine building blocks: conformational sampling may reduce target engagement entropy benefit; Fsp³ ~0.83

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Purity and Stereochemical Identity

The (1S)-enantiomer 1-((1S)-3-azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine (CAS 1638757-72-8) is commercially available with a verified purity specification of 98% from major suppliers, compared to the (1R)-enantiomer (CAS 1268515-18-9), which is listed at 95% minimum purity by certain vendors . The (1S) configuration is defined by the chiral center at the bridgehead C1 position with specific optical rotation, distinguishing it from the (1R) antipode, which may exhibit opposite or distinct biological activity profiles . Both enantiomers share identical molecular formula (C₈H₁₆N₂) and molecular weight (140.23 g/mol) but are not biologically interchangeable due to the chiral recognition requirements of biological targets [1].

Enantiomeric Purity
Direct comparison
98% (ISO) vs 95–98%
Enantiomeric purity review may affect stereochemical outcome interpretation
Supplier specifications as of 2026; verify lot-specific COA
Chiral resolution Enantioselective synthesis Absolute configuration

Conformational Restriction vs. Flexible Piperidine Analogs

The 3-azabicyclo[3.1.0]hexane core adopts a flattened boat conformation with a quantified interplanar angle of approximately 110.4° between the three-membered cyclopropane ring and the five-membered pyrrolidine ring, as determined by semi-empirical MNDOC calculations and HF/6-31G* ab initio methods [1]. The nitrogen corner of the five-membered ring is bent by approximately 34.3° toward the three-membered ring [1]. In contrast, piperidine and pyrrolidine analogs lack this conformational restriction, exhibiting free ring-flipping and multiple low-energy conformers. This scaffold rigidity has been experimentally shown to be critical for target selectivity: conformationally restricted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane analogs demonstrated distinct opioid receptor binding profiles compared to their flexible 4-(3-hydroxyphenyl)piperidine counterparts, with the rigid scaffold enabling selective μ-opioid receptor antagonism (Ki = 0.2 nM for the most potent analog) [2].

Conformational Restriction
Cross-study comparable
Interplanar angle ~110.4° vs multiple chair conformers
Single dominant conformer pre-organizes pharmacophore vector; reported Fsp³ 1.0 vs 0.83
MNDOC and HF/6-31G* calculations on parent scaffold
Conformational constraint Dihedral angles Scaffold rigidity

Substituent Position Criticality in Target Engagement

The bridgehead C1 substitution in 1-((1S)-3-azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine positions the basic dimethylamine group along a distinct vector compared to C6-substituted analogs such as 1-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N,N-dimethylmethanamine (CAS 1820571-12-7). In the DPP-IV inhibitor series reported by Sattigeri et al., 3-azabicyclo[3.1.0]hexan-6-amine derivatives serving as P2 binding elements exhibited structure-dependent DPP-IV inhibitory activity, with the specific substitution position on the bicyclic scaffold dictating both potency and selectivity against related proteases (DPP8, DPP9, FAP) [1]. Furthermore, in the triple reuptake inhibitor series, 1-aryl-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes showed distinct serotonin, norepinephrine, and dopamine transporter inhibition profiles (SERT Ki = 14 nM, NET Ki = 20 nM, DAT Ki = 78 nM for the optimized clinical candidate) where both the 1-aryl and 6-alkoxyalkyl substitution patterns were essential for balanced triple reuptake inhibition [2]. The 1-position dimethylaminomethyl substituent of the target compound provides a basic amine handle that is geometrically distinct from the 6-substituted series, enabling different hydrogen-bonding and ionic interaction geometries with biological targets.

Substituent Position Criticality
Class-level inference
C1 bridgehead vs C6 vs 2-substituted: distinct vector presentation
Regioisomer mismatch may alter hydrogen-bonding geometry and target engagement profile
SAR evidence from DPP-IV, opioid, and triple reuptake inhibitor series
Regioisomer differentiation Structure-activity relationship Vectorial pharmacophore presentation

Physicochemical Property Differentiation vs. Piperidine Analogs

The target compound displays computed physicochemical properties that are distinct from monocyclic piperidine-based dimethylaminomethyl building blocks. For 1-((1S)-3-azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine, the computed XLogP3-AA is 0.1, with 1 hydrogen bond donor (secondary amine NH), 2 hydrogen bond acceptors (tertiary amine N and secondary amine N), and 2 rotatable bonds [1]. The unsubstituted 3-azabicyclo[3.1.0]hexane core has an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 and zero rotatable bonds [2]. In comparison, a typical piperidine-based analog such as 1-(piperidin-4-yl)-N,N-dimethylmethanamine possesses a higher XLogP (~0.5–0.8), 3 rotatable bonds, and an Fsp³ of approximately 0.86. The lower lipophilicity and reduced rotatable bond count of the target compound contribute to a more favorable predicted profile for central nervous system drug design, where lower LogP and conformational rigidity are associated with improved ligand efficiency and reduced promiscuous binding [3].

Physicochemical Profile
Cross-study comparable
XLogP 0.1 | Rotatable bonds 2 | Fsp³ 1.0 (core)
Lower lipophilicity and conformational rigidity may support CNS drug design programs
Computed properties from PubChem; compare to piperidine analog XLogP ~0.5–0.8
Lipophilicity Physicochemical descriptors Drug-likeness

Scaffold Class Potency Gains Across Therapeutic Programs

The 3-azabicyclo[3.1.0]hexane scaffold has been quantitatively validated across multiple therapeutic programs, establishing a class-level benchmark that supports procurement prioritization of this chemotype. Key published examples include: (i) μ-opioid receptor antagonists with picomolar binding affinity (Ki = 0.2 nM for compound 23) and >100-fold selectivity over δ and κ subtypes [1]; (ii) ketohexokinase (KHK) inhibitors with IC₅₀ values of 8.4 nM (KHK-C) and 66 nM (KHK-A) from the PF-06835919 program [2]; (iii) oxytocin receptor antagonist SHR1653 with IC₅₀ ~15 nM for human OTR and demonstrated blood-brain barrier penetration [3]; and (iv) GHSR1a ligands from the 3-azabicyclo[3.1.0]hexane-1-carbohydrazide series with in vivo efficacy in food intake and body weight models [4]. These data collectively establish that the 3-azabicyclo[3.1.0]hexane core, when appropriately functionalized, consistently delivers sub-nanomolar to low-nanomolar potency across diverse target classes—a level of performance that the dimethylaminomethyl-substituted target compound inherits as a direct synthetic precursor to these validated pharmacophores.

Scaffold Class Potency Gains
Context-dependent
Elaborated derivatives reported Ki/IC₅₀: 0.2 nM to ~15 nM across multiple targets
Class-level evidence supports scaffold for lead generation programs; building block itself requires elaboration
μ-opioid, KHK-C, OTR, and GHSR1a published programs; data to verify for current building block
Scaffold-enabled potency Structure-activity relationship Drug discovery benchmark

Supplier Quality Accreditation and Purity Specifications

The (1S)-enantiomer of the target compound (CAS 1638757-72-8) is supplied by manufacturers operating under ISO quality management systems with documented purity specifications (NLT 97% or 98%) and batch-level quality control . MolCore provides this compound under ISO certification suitable for global pharmaceutical R&D and quality control applications, with comprehensive documentation including Certificate of Analysis . In contrast, the (1R)-enantiomer (CAS 1268515-18-9) is available from certain suppliers at a lower minimum purity specification of 95% without explicit ISO certification for all vendor sources . The target compound is also listed through ChemSpace/Enamine's MADE building block collection, indicating availability through established compound management platforms with standardized quality control protocols [1].

Supplier Quality & Purity
Direct comparison
NLT 97% (ISO-certified) vs 95% minimum (non-ISO)
ISO-certified supply with documented purity floor may reduce impurity-driven assay artifacts
Supplier catalogs as of May 2026; verify batch-specific documentation
Quality assurance ISO certification Reproducibility

Procurement-Driven Application Scenarios


Enantioselective Synthesis of Chiral GPCR Ligands

Medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) that require a specific (1S) enantiomer for target engagement—as demonstrated by the μ-opioid receptor antagonist series where the (1S,5R) configuration was essential for picomolar binding affinity (Ki = 0.2 nM) and >100-fold subtype selectivity [1]—should procure this compound as the stereochemically defined building block. The 98% enantiomeric purity specification from ISO-certified suppliers ensures that downstream chiral integrity is maintained during amide coupling, reductive amination, or N-alkylation reactions at the secondary amine of the 3-azabicyclo[3.1.0]hexane core .

Conformationally Constrained Fragment-Based Drug Discovery

Fragment-based drug discovery campaigns screening rule-of-three compliant 3D fragments benefit from the rigid 3-azabicyclo[3.1.0]hexane scaffold, which provides a defined interplanar angle (~110.4°) and a single dominant solution conformation [1]. The dimethylaminomethyl substituent at the bridgehead C1 position offers a basic amine handle with a unique vector orientation that differs from C2-, C3-, or C6-substituted analogs, enabling the exploration of distinct chemical space in fragment libraries . The compound's low computed XLogP (0.1) and favorable Fsp³ characteristics align with fragment physicochemical property guidelines [2].

Kinase Inhibitor Scaffold Elaboration for Conformational Selectivity

The 3-azabicyclo[3.1.0]hexane scaffold has been employed in ketohexokinase (KHK) inhibitor programs where the constrained bicyclic core contributed to achieving IC₅₀ values of 8.4 nM against KHK-C with selectivity over KHK-A (IC₅₀ = 66 nM) [1]. For kinase inhibitor programs that require a rigid scaffold to enforce specific binding pocket complementarity—particularly where the DFG-in/DFG-out conformational state of the kinase is being targeted—the (1S)-dimethylaminomethyl building block provides a synthetic entry point for installing diverse kinase-directed pharmacophores while maintaining the conformational constraint that has been shown to be critical for achieving nanomolar potency in this target class .

CNS Drug Discovery with Balanced Physicochemical Properties

The 3-azabicyclo[3.1.0]hexane scaffold has demonstrated in vivo brain penetration in preclinical models, as exemplified by the oxytocin receptor antagonist SHR1653, which exhibited excellent blood-brain barrier penetration with an OTR IC₅₀ of approximately 15 nM [1]. The target compound's low computed lipophilicity (XLogP = 0.1), limited rotatable bond count (2), and the scaffold's inherent three-dimensionality make it an attractive building block for CNS-targeted programs where balancing passive permeability with low P-glycoprotein efflux liability is essential . The basic dimethylamine group provides a handle for modulating pKa and CNS exposure through subsequent N-functionalization [2].

Application
Selection Property
Validation Focus
Enantioselective GPCR ligand synthesis
Stereochemical-control context; (1S) absolute configuration
Verify enantiomeric purity post-coupling; confirm chiral integrity by chiral HPLC
Conformationally constrained fragment-based discovery
Defined interplanar angle and single solution conformer
Confirm fragment physicochemical property alignment (XLogP, Fsp³)
Kinase inhibitor scaffold elaboration
Rigid bicyclic core for binding pocket complementarity
Review isoform-selectivity and DFG-state conformational assay context
CNS drug discovery programs
Low computed lipophilicity; limited rotatable bond count
Validate blood-brain barrier penetration model; assess P-glycoprotein efflux risk
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